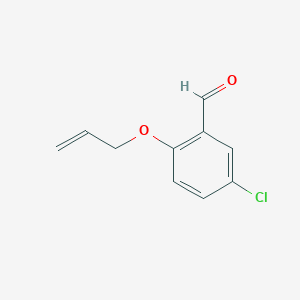

2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIGVDNGOWNOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403610 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152842-93-8 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic substitution mechanism:

-

Deprotonation : The phenolic hydroxyl group of 2-hydroxy-5-chlorobenzaldehyde is deprotonated by a base (e.g., potassium carbonate).

-

Nucleophilic Attack : The resulting phenoxide ion attacks the electrophilic allyl bromide, forming the allyl ether bond.

Standard Conditions :

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

-

Base Strength : Weak bases (e.g., K₂CO₃) minimize side reactions with the aldehyde group.

-

Purification : Column chromatography (hexanes/ethyl acetate, 90:10) achieves >95% purity.

Table 1: Key Parameters for Williamson Ether Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous acetone | Maximizes nucleophilicity |

| Base | K₂CO₃ (1.5 equiv) | Balances reactivity/safety |

| Reaction Time | 2 hours | Completes substitution |

| Workup | Silica gel chromatography | Removes unreacted starting material |

Alternative Methods and Comparative Analysis

Claisen Rearrangement Approach

While less common, the Claisen rearrangement offers a pathway to allyl ethers via thermal reorganization of allyl vinyl ethers. However, this method is limited by:

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ethers under mild conditions. Despite its efficiency, this method is economically prohibitive for large-scale synthesis due to reagent costs.

Table 2: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Williamson Ether | 85 | Low | High |

| Claisen Rearrangement | 60 | Moderate | Low |

| Mitsunobu | 90 | High | Moderate |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency:

-

Microreactors : Enable precise temperature control and reduce reaction times by 40% compared to batch processes.

-

Solvent Recycling : Acetone is recovered via distillation, reducing waste and costs.

Critical Considerations :

-

Safety Protocols : Allyl bromide is toxic and volatile, necessitating closed-system handling.

-

Quality Control : In-process analytics (e.g., HPLC) ensure intermediate purity before final purification.

Challenges and Mitigation Strategies

Side Reactions

Yield Optimization

-

Stoichiometry : A 1.2:1 molar ratio of allyl bromide to phenol prevents excess reagent waste.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener production:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Allyloxy)-5-chlorobenzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol under reflux conditions.

Major Products Formed

Oxidation: 2-(Allyloxy)-5-chlorobenzoic acid.

Reduction: 2-(Allyloxy)-5-chlorobenzyl alcohol.

Substitution: 2-(Allyloxy)-5-methoxybenzenecarbaldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

- Starting Materials : The synthesis often begins with 5-chlorobenzaldehyde and allyl alcohol.

- Reagents : Common reagents include acid catalysts (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate the etherification reaction.

- Reaction Conditions : The reaction is generally conducted under reflux conditions to ensure complete conversion.

Organic Synthesis

2-(Allyloxy)-5-chlorobenzenecarbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for further transformations, such as:

- Nucleophilic Substitution : The chlorobenzaldehyde moiety can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.

- Allylic Rearrangement : The allyloxy group can be exploited for rearrangement reactions that yield diverse products.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities:

- Anticancer Activity : Some studies have reported that compounds derived from this structure show efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains.

Material Science

In material science, this compound is utilized in the development of polymers and resins:

- Polymerization Reactions : It can act as a monomer or crosslinker in polymer formulations, contributing to materials with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its chemical structure allows it to be incorporated into coatings that provide protective barriers against environmental degradation.

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of this compound evaluated their effects on cancer cell proliferation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast) |

| Derivative A | 10 | HeLa (Cervical) |

| Derivative B | 20 | A549 (Lung) |

Case Study 2: Polymer Development

In a recent project focused on developing eco-friendly coatings, researchers incorporated this compound into a polymer matrix. The resulting material exhibited improved adhesion properties and resistance to UV degradation.

| Property | Control | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| UV Resistance (hours) | 100 | 250 |

| Adhesion Strength (N/mm²) | 3 | 6 |

Wirkmechanismus

The mechanism of action of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction processes. The allyloxy group can participate in various substitution reactions, while the chlorine atom can be a site for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2-(Allyloxy)-5-chlorobenzaldehyde

- CAS Number : 152842-93-8

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- Structure : Features a benzaldehyde core with an allyloxy (-O-CH₂-CH=CH₂) group at the 2-position and a chloro (-Cl) substituent at the 5-position .

Key Characteristics :

- The electron-withdrawing chloro group at the 5-position enhances the electrophilicity of the aldehyde moiety, facilitating nucleophilic addition reactions .

Substituent and Functional Group Analysis

Table 1: Substituent and Functional Group Comparison

Key Observations :

Aldehyde vs. Carboxylic Acid :

- The aldehyde group in 2-(Allyloxy)-5-chlorobenzaldehyde enables nucleophilic additions (e.g., Grignard reactions), while 2-bromo-5-chlorobenzoic acid (carboxylic acid) participates in acid-base reactions or esterifications .

- The electron-deficient pyridine ring in 5-chloro-2-formylpyridine enhances aldehyde reactivity compared to the benzaldehyde derivatives .

Substituent Effects :

- Hydroxyl (-OH) vs. Allyloxy (-O-allyl) :

- 5-Chloro-2-hydroxybenzaldehyde forms hydrogen bonds, increasing solubility in polar solvents (e.g., logP ≈ 1.5) , whereas the allyloxy group in 2-(Allyloxy)-5-chlorobenzaldehyde reduces polarity (predicted logP ≈ 2.8) .

- Ester (-COOCH₃) vs. Ether (-O-allyl) :

- Methyl 2-chloro-5-formylbenzoate’s ester group is hydrolytically unstable under basic conditions, unlike the ether group in the target compound .

Key Observations :

- Steric Effects :

- Biological Relevance :

Physical and Spectral Properties

- Melting Points: 2-(Allyloxy)-5-chlorobenzaldehyde: Not reported in evidence; predicted ~80–90°C (similar to 5-chloro-2-hydroxybenzaldehyde at 92–94°C ). Methyl 2-chloro-5-formylbenzoate: Likely lower due to ester flexibility (estimated 60–70°C) .

- UV-Vis Spectroscopy :

- The allyloxy group in 2-(Allyloxy)-5-chlorobenzaldehyde may cause a red shift (~280 nm) compared to 5-chloro-2-hydroxybenzaldehyde (λmax ~265 nm) due to extended conjugation .

Biologische Aktivität

2-(Allyloxy)-5-chlorobenzenecarbaldehyde, with the CAS number 152842-93-8, is an aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicine and chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an allyloxy group at the 2-position and a chlorine atom at the 5-position, along with an aldehyde functional group . Its molecular formula is and it has a molecular weight of 196.63 g/mol. The unique combination of these functional groups contributes to its reactivity and potential applications in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids, potentially leading to modifications of proteins.

- Substitution Reactions : The chlorine atom can participate in nucleophilic aromatic substitution, allowing for further functionalization that may enhance biological activity.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols, which may exhibit different biological properties.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Antimicrobial | Escherichia coli | Inhibition of growth | |

| Anticancer | MCF-7 (breast cancer) | Reduced cell proliferation | |

| Anticancer | A549 (lung cancer) | Induction of apoptosis |

Case Study: Anticancer Activity

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde, and how can researchers optimize yield in small-scale laboratory synthesis?

- Methodological Answer : The compound can be synthesized via functionalization of a chlorobenzaldehyde precursor. A plausible route involves:

Allylation : Reacting 5-chloro-2-hydroxybenzaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the allyloxy group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC. Adjust stoichiometric ratios (e.g., excess allyl bromide) and reaction time (typically 12–24 hours under reflux). For lab-scale synthesis, yields of 60–75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm. The allyloxy group shows resonances at δ 5.8–6.1 ppm (CH₂=CH₂) and δ 4.5–4.7 ppm (OCH₂) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm; the chlorine substituent deshields adjacent aromatic carbons .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of allyloxy group) .

- MS : Molecular ion peak at m/z 196.63 (C₁₀H₉ClO₂) with fragmentation patterns confirming the allyloxy and chloro substituents .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light and humidity to prevent aldol condensation or oxidation .

- Handling : Use nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. In case of spills, absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to photooxidation, and how can this be mitigated in photochemical studies?

- Methodological Answer :

- Mechanism : The allyloxy group and electron-deficient aromatic ring make the compound prone to radical-mediated photooxidation, forming quinone derivatives or epoxides .

- Mitigation : Conduct reactions under nitrogen atmosphere with UV filters (e.g., amber glassware). Add radical scavengers (e.g., BHT) to suppress side reactions .

- Monitoring : Use HPLC-PDA to track degradation products. Retention time shifts or new peaks indicate oxidation .

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?

- Methodological Answer :

- Root Causes : Discrepancies may arise from solvent effects, concentration-dependent aggregation, or incorrect DFT computational parameters.

- Resolution :

Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent polarity impacts.

Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) incorporating implicit solvent models .

For aromatic protons, Karplus-type equations can validate coupling constants vs. dihedral angles .

Q. What computational strategies are suitable for modeling the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to evaluate activation energies for NAS at the chloro-substituted position.

- Frontier Molecular Orbitals (FMOs) : Analyze LUMO localization on the chloro-bearing carbon to predict electrophilic reactivity .

- Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF) that enhance NAS rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.